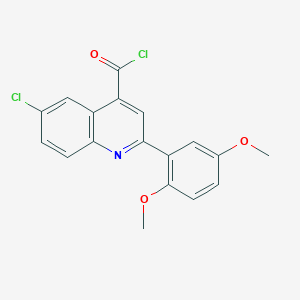
6-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl chloride
Descripción general
Descripción
6-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C18H13Cl2NO3 and its molecular weight is 362.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl chloride is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article synthesizes current research findings, case studies, and structure-activity relationships (SAR) related to its biological effects.
- Chemical Formula : C₁₈H₁₃Cl₂NO₃
- Molecular Weight : 362.21 g/mol
- CAS Number : 1160263-32-0
Biological Activity Overview
The biological activity of this compound has been primarily investigated through its effects on cancer cell lines and viral replication.
Anticancer Activity
Recent studies have demonstrated that compounds within the quinoline class, including derivatives like this compound, exhibit significant anticancer properties. The following table summarizes the findings from various studies regarding their efficacy against different cancer cell lines.
| Compound | Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| CTR-17 | HeLa | 0.232 | Tubulin binding |
| CTR-20 | MDA-MB231 | 0.464 | Tubulin binding |
| CTR-32 | MDA-MB468 | 0.020 | Apoptosis induction |
These compounds have been shown to target the colchicine binding site on tubulin, leading to mitotic arrest and subsequent apoptosis in cancer cells .
Antiviral Activity
In the realm of virology, similar quinoline derivatives have been evaluated for their ability to inhibit HIV replication. For instance, a related compound demonstrated an EC50 of approximately 1.5 µM against HIV-1 in peripheral blood mononuclear cells (PBMCs), suggesting a promising avenue for further research into antiviral applications .
Structure-Activity Relationship (SAR)
The SAR studies conducted on quinoline derivatives indicate that modifications on both the quinoline ring and the phenyl substituent significantly influence biological activity. The presence of methoxy groups on the phenyl ring has been correlated with enhanced anticancer efficacy. For example:
- The introduction of a 6-methoxy group has shown a fourfold increase in activity compared to its non-methoxylated counterparts.
- Conversely, substituting methoxy with ethoxy groups resulted in a notable decrease in GI50 values, indicating altered potency .
Case Studies
- In Vitro Studies : In vitro assays using various human cancer cell lines have confirmed that the compound exhibits cytotoxicity at low micromolar concentrations. The mechanism involves disruption of microtubule dynamics, leading to cell cycle arrest.
- Animal Models : Preclinical studies in mouse models have indicated that these compounds possess low toxicity and high tolerability, making them suitable candidates for further development as anticancer agents .
Propiedades
IUPAC Name |
6-chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO3/c1-23-11-4-6-17(24-2)14(8-11)16-9-13(18(20)22)12-7-10(19)3-5-15(12)21-16/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDADZRTHPQVEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















